6-Chloro-2-methylquinoline N-oxide
Description
Significance and Structural Characteristics of Quinoline (B57606) N-Oxides in Contemporary Organic Chemistry
Quinoline N-oxides are heterocyclic compounds characterized by a quinoline core where the nitrogen atom is oxidized. This N-oxide functional group significantly alters the electronic properties of the quinoline ring, rendering it more susceptible to a variety of chemical transformations. researchgate.netnih.gov The N-oxide group is highly polar and can form strong hydrogen bonds. nih.gov This feature can increase the solubility of the molecule and decrease its membrane permeability. nih.gov
The presence of the N-oxide moiety activates the quinoline ring, particularly at the C2 and C8 positions, making it a powerful directing group for regioselective functionalization. researchgate.net This enhanced reactivity, coupled with good regioselectivity, makes quinoline N-oxides more advantageous precursors for synthesizing functionalized quinoline compounds compared to their unoxidized counterparts. researchgate.net Consequently, they have become invaluable in the development of new synthetic methodologies, including C-H activation, which allows for the direct introduction of various functional groups under mild reaction conditions. researchgate.net
Overview of 6-Chloro-2-methylquinoline (B1360239) N-oxide as a Representative Member of Substituted Quinoline N-Oxides
Table 1: Physicochemical Properties of 6-Chloro-2-methylquinoline
| Property | Value |
| Molecular Formula | C₁₀H₈ClN |
| Molecular Weight | 177.63 g/mol |
| Melting Point | 94-98 °C |
| CAS Number | 92-46-6 |
Note: Data corresponds to the parent compound, 6-Chloro-2-methylquinoline. sigmaaldrich.comnist.govchemeo.com
Historical Context and Evolution of Quinoline N-Oxide Chemistry
The study of quinoline chemistry dates back to 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.orgiipseries.org The exploration of quinoline derivatives and their N-oxides has since become a significant area of research. Initially, the interest in quinoline N-oxides was driven by their biological activities. clockss.org However, in recent years, the focus has shifted towards their application as versatile synthetic intermediates. researchgate.net
The development of modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions and C-H functionalization, has revolutionized the use of quinoline N-oxides. rsc.org These advancements have enabled the regioselective introduction of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, onto the quinoline scaffold. researchgate.netacs.org This has led to the synthesis of a diverse library of quinoline derivatives with potential applications in medicinal chemistry and materials science. researchgate.netacs.org
Scope and Academic Relevance of Research on 6-Chloro-2-methylquinoline N-oxide as a Synthetic Building Block
The academic relevance of this compound stems from its potential as a versatile building block for the synthesis of more complex molecules. The presence of the chloro, methyl, and N-oxide groups provides multiple handles for chemical manipulation.
Recent research has demonstrated the utility of quinoline N-oxides in various transformations. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can proceed with high selectivity for the C8 position. acs.org Furthermore, deoxygenative functionalization reactions allow for the direct conversion of the N-oxide to the corresponding quinoline while simultaneously introducing a new functional group at the C2 position. acs.org
Specifically, the methyl group at the C2 position of this compound can be a site for functionalization. For example, the oxidation of 2-methylquinolines can lead to the formation of quinoline-2-carbaldehydes, which are valuable synthetic intermediates. acs.orgnih.gov The chloro substituent at the 6-position can also participate in various coupling reactions, further expanding the synthetic utility of this compound. The exploration of these and other reactions involving this compound is an active area of academic research, with the potential to yield novel compounds with interesting chemical and physical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20531-92-4 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-2-methyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8-6-9(11)4-5-10(8)12(7)13/h2-6H,1H3 |
InChI Key |
VGAPGIZBUZNQNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Reactivity and Functionalization of 6 Chloro 2 Methylquinoline N Oxide
The N-Oxide Moiety as a Directing Group in C-H Activation Reactions
The N-oxide functional group plays a pivotal role in the C-H activation of quinoline (B57606) rings. nih.govnih.gov It serves as an effective directing group, facilitating the coordination of transition metal catalysts and thereby enabling the selective functionalization of otherwise unreactive C-H bonds. nih.govnih.gov This directing effect is crucial for achieving regioselectivity in various transformations. The oxygen atom of the N-oxide can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds, primarily at the C2 and C8 positions. nih.govrsc.org
Regioselectivity in C-H Functionalization (C2, C3, C8 Positions)
The regiochemical outcome of C-H functionalization on the quinoline N-oxide scaffold is a complex interplay of electronic and steric factors, with the N-oxide group being a primary determinant. nih.govnih.govrsc.org Generally, the C2 and C8 positions are the most favored sites for functionalization due to the formation of stable five- or six-membered metallacyclic intermediates upon coordination of the N-oxide to the metal catalyst. nih.govacs.org
Functionalization at the C2 position is often attributed to the increased acidity of the C2-H bond and the electrophilic character of the C2=N moiety, facilitated by the proximity of the N-oxide. nih.gov Conversely, C8 functionalization is also prominent, proceeding through a five-membered metallacycle intermediate. nih.govacs.org The choice between C2 and C8 selectivity can be influenced by the specific catalyst system employed. For instance, palladium catalysts often show a preference for C2 functionalization, while rhodium and ruthenium catalysts have been successfully used for C8-selective reactions. nih.govacs.orgfigshare.com Functionalization at the C3 position is less common and typically requires specific directing groups or reaction conditions to overcome the inherent preference for the C2 and C8 positions. nih.gov
The presence of a halogen substituent, such as the chlorine atom at the C6 position in 6-Chloro-2-methylquinoline (B1360239) N-oxide, can significantly impact the electronic properties of the quinoline ring system and, consequently, its reactivity and selectivity in C-H functionalization reactions. Electron-withdrawing groups like chlorine can decrease the electron density of the aromatic system, potentially influencing the rate and regioselectivity of the reaction. acs.org
The methyl group at the C2 position of 6-Chloro-2-methylquinoline N-oxide exerts a notable influence on the regioselectivity of C-H functionalization. A key effect of the C2-methyl group is the steric hindrance it imposes, which can disfavor reactions at the C2 position. nih.gov This steric blocking can redirect the functionalization to other accessible positions, most notably the C8 position.
A significant advantage of the C2-methyl substituent is the prevention of α-arylation at the methyl group itself during C-H arylation reactions. acs.org In palladium-catalyzed C8-H arylation of 2-methylquinoline (B7769805) N-oxide, no α-arylation of the methyl group was observed, and the reaction cleanly afforded the 8-arylated derivative. acs.org This highlights the chemoselectivity achievable with this substitution pattern.
Furthermore, the presence of a methyl group at the C2 position has been shown to direct C-H bond activation to the C4 position in certain rhodium-catalyzed reactions of the corresponding quinoline (without the N-oxide). nih.gov However, in the context of N-oxides, the directing effect of the N-oxide group towards the C8 position is a dominant factor.
Deoxygenative C-H Functionalization Protocols
Deoxygenative C-H functionalization represents an efficient strategy where the N-oxide acts as a transient directing group and is subsequently removed in the course of the reaction, leading directly to the functionalized quinoline product. organic-chemistry.orgacs.org This approach is highly atom-economical and avoids a separate deoxygenation step.
C2-Arylation and Alkylation Reactions
Deoxygenative C2-arylation and alkylation of quinoline N-oxides provide direct access to 2-substituted quinolines. Various methods have been developed to achieve these transformations. For instance, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been reported using N-sulfonyl-1,2,3-triazoles as the coupling partner. beilstein-journals.org Visible-light-promoted C2 selective arylation has also been achieved using diaryliodonium tetrafluoroborate (B81430) as the arylating agent. organic-chemistry.org
Similarly, C2-alkylation can be accomplished through various protocols. A metal-free, one-pot C2-selective alkylation of quinoline N-oxides has been developed using active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and potassium carbonate. rsc.org Another approach involves a visible-light-induced catalyst-free deaminative C2-alkylation using Katritzky salts. chemrxiv.org
Table 1: Selected Examples of Deoxygenative C2-Arylation and Alkylation of Quinoline N-oxides
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles, DCE, rt | α-Triazolylquinolines | beilstein-journals.orgnih.gov |
| Deoxygenative C2-Arylation | Phenylhydrazines, PTCN catalyst, visible light | 2-Arylquinolines | nih.gov |
| Deoxygenative C2-Alkylation | Active methylene compounds, diethyl H-phosphonate, K2CO3, rt | 2-Alkylquinolines | rsc.org |
| Deoxygenative C2-Alkylation | Katritzky salts, base, visible light | 2-Alkylquinoline N-oxides | chemrxiv.org |
C2-Amidation and Amination Reactions
The introduction of nitrogen-containing functional groups at the C2 position is of significant interest due to the prevalence of the 2-aminoquinoline (B145021) motif in medicinal chemistry. beilstein-journals.org Deoxygenative C2-amidation and amination reactions provide a direct route to these valuable compounds.
Metal-free C2-amination of quinoline N-oxides can be achieved using various aminating agents. For example, N-sulfonyl-1,2,3-triazoles can serve as an aminating source in a reaction that proceeds at room temperature with excellent regioselectivity. beilstein-journals.org Copper-catalyzed dehydrogenative C-N coupling with aliphatic secondary amines has also been reported, offering a ligand-, additive-, base-, and external oxidant-free method. nih.gov Furthermore, a one-pot, metal-free C2-selective amination using ammonia (B1221849) or various primary and secondary amines has been developed. rsc.org
Table 2: Selected Examples of Deoxygenative C2-Amidation and Amination of Quinoline N-oxides
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Deoxygenative C2-Amination | N-sulfonyl-1,2,3-triazoles, DCE, rt | α-Triazolylquinolines | beilstein-journals.orgnih.gov |
| Deoxygenative C2-Amination | Aliphatic secondary amines, Cu catalyst | 2-Aminoquinolines | nih.gov |
| Deoxygenative C2-Amination | Ammonia, primary/secondary amines, diethyl H-phosphonate, K2CO3, rt | 2-Aminoquinolines | rsc.org |
C2-Sulfonylation and Thiolation Reactions
The C2 position of quinoline N-oxides is activated for nucleophilic attack, a feature that has been exploited for the introduction of sulfur-containing functional groups.
C2-Sulfonylation: The synthesis of 2-sulfonylquinolines is of significant interest due to the presence of this motif in medicinally and materially important compounds. researchgate.net Deoxygenative C2-sulfonylation of quinoline N-oxides provides a direct route to these valuable compounds. researchgate.net Various sulfonylating agents, including sulfonyl chlorides (RSO2Cl), have been successfully employed. researchgate.net For instance, a metal-free protocol has been developed for the deoxygenative C2-H sulfonylation of quinoline N-oxides using RSO2Cl, induced by carbon disulfide (CS2) and diethylamine (B46881) (Et2NH). researchgate.netresearchgate.net This method is notable for its mild conditions and broad substrate scope. researchgate.netresearchgate.net Mechanistic studies suggest the in situ generation of a nucleophilic sulfonyl source from the reaction of CS2, Et2NH, and the sulfonyl chloride. researchgate.netresearchgate.net
C2-Thiolation: The introduction of a thiol group at the C2 position can be achieved through reactions with thiols or their derivatives. A metal-free, regioselective method for the synthesis of 2-thiolated quinolines involves the reaction of quinoline N-oxides with thiophenols in water at room temperature. researchgate.netrsc.org This transformation is promoted by p-toluenesulfonyl chloride (TsCl) and proceeds through a tandem sequence of C-H bond activation, nucleophilic addition, deoxygenation, and aromatization. researchgate.netrsc.org The use of water as a solvent and the absence of metal catalysts make this an environmentally benign approach. rsc.org Another strategy for the synthesis of quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride (B1165640). organic-chemistry.org This method demonstrates high regioselectivity and provides good to high yields of the desired products. organic-chemistry.org
Table 1: C2-Sulfonylation and Thiolation Reactions of Quinoline N-oxides
| Reaction Type | Reagents | Key Features |
|---|---|---|
| C2-Sulfonylation | RSO2Cl, CS2, Et2NH | Metal-free, deoxygenative, in situ generation of nucleophile. researchgate.netresearchgate.net |
| C2-Thiolation | Thiophenols, TsCl, Water | Metal-free, room temperature, aqueous medium. researchgate.netrsc.org |
| C2-Thiolation | Thiourea, Triflic anhydride | High regioselectivity, good to high yields. organic-chemistry.org |
C2-Alkenylation and Alkoxylation Reactions
The introduction of carbon-based and oxygen-based functional groups at the C2 position further highlights the versatility of the N-oxide as a directing group.
C2-Alkenylation: The direct C-H alkenylation of quinoline N-oxides is a valuable strategy for the synthesis of complex quinoline derivatives, some of which exhibit promising antiparasitic activities. rsc.org This transformation can be achieved through both metal-free and transition-metal-catalyzed protocols, allowing for the formation of new C-C bonds with control over regioselectivity. rsc.org
C2-Alkoxylation: While direct C2-alkoxylation reactions on this compound are not extensively detailed in the provided context, the general reactivity pattern of quinoline N-oxides suggests that nucleophilic attack by alkoxides at the C2 position is a feasible transformation. The N-oxide activates the C2 position, making it susceptible to reaction with oxygen nucleophiles.
C2-Cyanation Reactions
The cyano group is a valuable synthetic handle that can be readily converted into other functional groups. The C2-cyanation of quinoline N-oxides provides a direct entry to 2-cyanoquinolines. A regioselective C2-cyanation of quinoline N-oxides has been developed using trimethylsilyl (B98337) cyanide as the cyanating agent. researchgate.net This reaction is mediated by (diacetoxyiodo)benzene (B116549) (PIDA), a hypervalent iodine(III) reagent, and proceeds under metal-free and base-free conditions. researchgate.net PIDA plays a dual role in activating the substrate and facilitating the cleavage of the N-O bond. researchgate.net
Non-Deoxygenative C-H Functionalization Protocols
While many functionalization reactions of quinoline N-oxides involve deoxygenation, there are also methods that preserve the N-oxide moiety. A visible-light-induced, catalyst-free deaminative C-2 alkylation of heterocyclic N-oxides, including quinoline N-oxides, has been developed using Katritzky salts. chemrxiv.org Mechanistic investigations suggest the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salt and a base, which upon visible light irradiation, undergoes a single electron transfer (SET) to generate an alkyl radical. chemrxiv.org This radical then adds to the C2 position of the quinoline N-oxide to yield the C-2 alkylated product while retaining the N-oxide group. chemrxiv.org
Remote C-H Functionalization Directed by N-Oxide
The N-oxide group can also direct C-H functionalization to remote positions of the quinoline ring, a testament to its versatility as a directing group. researchgate.net Metal-catalyzed reactions, in particular, have enabled the regioselective functionalization at the C8 position. researchgate.netacs.org For instance, rhodium and iridium catalytic systems have been developed for the direct iodination and amidation of quinoline N-oxides at the C8 position, respectively. researchgate.netacs.org Mechanistic studies of the iridium-catalyzed amidation revealed that the formation of an N-oxide-chelated iridacycle is crucial for achieving the observed regioselectivity. researchgate.netacs.org
While Pd(II) catalysts typically favor C2-functionalization, specific conditions can steer the reaction towards the C8 position. rsc.org For example, while Pd(OAc)2 in acetic acid promotes C2-activation, PdCl2 has been shown to catalyze C8-activation. rsc.org Density Functional Theory (DFT) studies have provided insight into this switch in regioselectivity, suggesting that the formation of a σ-metallacycle involving the C8-H bond is favored with PdCl2, leading to C8-functionalization. rsc.org
Table 2: Remote C-H Functionalization of Quinoline N-oxides
| Metal Catalyst | Functionalization | Position | Key Mechanistic Feature |
|---|---|---|---|
| Rhodium | Iodination | C8 | N-oxide directed metallation. researchgate.netacs.org |
| Iridium | Amidation | C8 | Formation of an N-oxide-chelated iridacycle. researchgate.netacs.org |
| Palladium (PdCl2) | Acylation | C8 | Formation of a σ-metallacycle. rsc.org |
Reactivity of the N-Oxide Group as an Oxidant
Beyond its role as an activating and directing group, the N-oxide functionality can itself act as an oxidant, participating directly in the transformation of other molecules.
Nucleophilic Oxidation Reactions
The oxygen atom of the N-oxide group is nucleophilic and can be transferred to an electrophilic substrate. This reactivity is central to deoxygenative functionalization reactions where the N-oxide oxidizes a reaction partner. For example, in the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, the reaction is initiated by the nucleophilic attack of the quinoline N-oxide on the sulfonyl group. beilstein-journals.orgnih.gov In the proposed mechanism, the oxygen atom is ultimately transferred to the sulfonyl group, forming p-toluenesulfonic acid as a byproduct, while the quinoline is functionalized at the C2 position. beilstein-journals.org
Transition Metal-Catalyzed Oxidative Transformations (e.g., Alkyne and Allene (B1206475) Oxidation)
The N-oxide group can act as an internal oxidant in transition metal-catalyzed reactions, allowing for the functionalization of the quinoline core without the need for external oxidizing agents. This "traceless" directing group capability is a cornerstone of its reactivity.
Rhodium(III)-catalyzed coupling reactions with internal diarylalkynes enable the 8-functionalization of quinoline N-oxides. acs.org This process involves a cascade of remote C–H bond activation, insertion of the alkyne, and subsequent intramolecular oxygen atom transfer from the N-oxide to the newly formed side chain. acs.org An ¹⁸O-labeling experiment confirmed that the N-oxide is the source of the oxygen atom. acs.org Similarly, Rh(III) catalysis can achieve C-8 selective direct alkylation and alkynylation at room temperature with high efficiency and regioselectivity. acs.org
Gold-catalyzed reactions also feature prominently in the oxidative transformations of quinoline N-oxides. Gold catalysts facilitate oxidative cycloalkenations of phenyl propargyl ethers and phenoxyalkynes with quinoline N-oxides, yielding 4-alkylidenechroman-2-ones and 3-alkylidenebenzofuran-2-ones, respectively. rsc.orgnih.gov The proposed mechanism involves the formation of an α-oxo gold carbene, which is then attacked by a tethered arene. The resulting gold enolate reacts with a second molecule of the quinoline N-oxide to complete the olefination. rsc.orgnih.gov
In the context of allene chemistry, quinoline N-oxides have been used in C–H dienylation reactions with allenyl carbinol carbonates, which proceed through a regioselective 2,3-migratory insertion of the allene into an organometallic intermediate. rsc.org While direct oxidative transformations of allenes with this compound are a developing area, Rh(III)-catalyzed (5+1) annulations between 2-alkenylphenols and allenes showcase the potential for allenes to act as one-carbon cycloaddition partners in related systems. nih.gov
Cycloaddition Reactions Involving Quinoline N-Oxides
The electronic structure of the quinoline N-oxide moiety allows it to participate in various cycloaddition reactions, serving as a versatile building block for the synthesis of complex heterocyclic systems.
1,3-Dipolar Cycloaddition Pathways
Quinoline N-oxides can function as 1,3-dipoles in cycloaddition reactions. nih.gov This reactivity is central to the formation of five-membered rings. For instance, tertiary amine N-oxides, the class to which quinoline N-oxide belongs, can be converted to azomethine ylides, which are classic 1,3-dipoles for [3+2] cycloaddition reactions. acs.orgnih.govyoutube.com These ylides are generated in situ and react with various dipolarophiles. This pathway is a key strategy for constructing new heterocyclic frameworks fused to the quinoline system or for introducing complex substituents. acs.orgnih.govyoutube.comresearchgate.net
[3+2] Cycloaddition Reactions (e.g., with Nitrilium Ions, Ynediones, Allenamides, Ynones)
The [3+2] cycloaddition is a powerful tool for synthesizing five-membered rings, and quinoline N-oxides are competent partners in these transformations with a variety of unsaturated systems.
With Ynones and Ynediones: A notable application is the tandem [3+2] cycloaddition/ring-opening/O-arylation reaction between quinoline N-oxides and ynones. researchgate.netresearchgate.netbeilstein-journals.org This transition-metal- and additive-free method yields 3-(2-quinolyl) chromones, compounds of interest in medicinal chemistry. researchgate.netbeilstein-journals.org The reaction is initiated by a base-promoted regioselective [3+2] cycloaddition, followed by N–O bond cleavage and subsequent cyclization. researchgate.net This protocol has been successfully scaled up to the gram level, demonstrating its practical utility. researchgate.netbeilstein-journals.org Similarly, reactions with ynediones can produce functionalized pyrrolo[1,2-a]quinolines. rsc.org
| Reactant 1 | Reactant 2 (Ynone) | Product | Yield |
| Quinoline N-oxide | 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-one | 3-(quinolin-2-yl)-2-phenyl-4H-chromen-4-one | 91% |
| 6-Chloroquinoline N-oxide | 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-yn-1-one | 3-(6-chloroquinolin-2-yl)-6-methyl-2-phenyl-4H-chromen-4-one | 85% |
| 6-Methylquinoline N-oxide | 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-yn-1-one | 2-(4-chlorophenyl)-3-(6-methylquinolin-2-yl)-4H-chromen-4-one | 92% |
| Quinoline N-oxide | 1-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-yn-1-one | 6-nitro-2-phenyl-3-(quinolin-2-yl)-4H-chromen-4-one | 70% |
| This table presents selected findings from studies on the reaction of quinoline N-oxides with ynones. researchgate.net |
With Other Dipolarophiles: While specific examples of [3+2] cycloadditions of this compound with nitrilium ions or allenamides are not detailed in the surveyed literature, the general reactivity pattern has been established with other partners. For instance, a one-pot method has been developed for [3+2] cycloadditions between tertiary amine N-oxides and silyl (B83357) imines, producing 1,2-diamines after hydrolysis. nih.govyoutube.com In one study, a quinoline-substituted product was obtained in 76% yield through this method. nih.gov Another significant reaction is the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds without a metal catalyst to form α-triazolylquinolines in high yields. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the N-oxide onto the triazole, followed by attack of the resulting triazolyl anion at the C2-position of the quinoline. nih.govresearchgate.net
Skeletal Editing and Rearrangements of Quinoline N-Oxides
The quinoline N-oxide framework is not static; it can undergo profound skeletal editing and rearrangement reactions to yield entirely new carbo- and heterocyclic structures.
Nitrogen to Carbon Single Atom Swap Methodologies
A remarkable skeletal editing process allows for the transmutation of the nitrogen atom in the quinoline N-oxide ring into a carbon atom, effectively converting the quinoline scaffold into a naphthalene (B1677914) one. rsc.org This nitrogen-to-carbon single atom swap is achieved by reacting the quinoline N-oxide with a sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), under basic conditions (e.g., using LiHMDS). rsc.org The reaction features a precise swap of the N–O motif for a C–H motif derived from the sulfoxide, with the original nitrogen atom eliminated as a nitrite (B80452) ion (NO₂⁻). rsc.org This one-step method is powerful for skeletal editing, and substituents at the 6-position, such as chloro, methyl, or methoxy (B1213986) groups, generally have little influence on the reactivity, leading to good yields of the corresponding substituted naphthalenes. rsc.org
| Substrate (Quinoline N-oxide) | Product (Naphthalene) | Yield |
| 6-Chloroquinoline N-oxide | 2-Chloronaphthalene | 72% |
| 6-Methylquinoline N-oxide | 2-Methylnaphthalene | 70% |
| 6-Methoxyquinoline N-oxide | 2-Methoxynaphthalene | 65% |
| 7-Chloroquinoline N-oxide | 2-Chloronaphthalene | 48% |
| 5-Bromoquinoline N-oxide | 1-Bromonaphthalene | 62% |
| This table presents selected yields for the nitrogen-to-carbon swap reaction. rsc.org |
Other Rearrangement Pathways of the N-Oxide Functionality
Beyond the N-to-C swap, quinoline N-oxides can undergo various other rearrangements. A well-known example is the Boekelheide reaction , which is a rearrangement of α-picoline N-oxides (and by extension, 2-methylquinoline N-oxides) to form hydroxymethylpyridines (or 2-(hydroxymethyl)quinolines). The reaction is typically performed with acetic anhydride or trifluoroacetic anhydride (TFAA). The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the C2-methyl group to form an intermediate that undergoes a nih.govnih.gov-sigmatropic rearrangement. Subsequent hydrolysis yields the 2-acetoxymethyl or 2-hydroxymethyl derivative.
Furthermore, switchable skeletal editing of quinolines has been achieved through Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water. acs.orgnih.gov This tunable, one-pot procedure can generate diverse nitrogen-containing heterocycles, including unique 2-substituted indolines, indoles, and even enantioenriched benzazepines bearing quaternary stereocenters. acs.orgnih.gov These methods showcase the power of using the inherent reactivity of the quinoline N-oxide to orchestrate complex cyclization and rearrangement cascades for the rapid diversification of molecular scaffolds. nih.gov
Mechanistic Insights and Theoretical Studies of Quinoline N Oxides
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the intricate mechanisms of reactions involving quinoline (B57606) N-oxides. These methods provide insights into reaction energetics, transition state structures, and the factors governing selectivity, which are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) has emerged as a powerful method for studying the reaction mechanisms of quinoline N-oxides. rsc.orgnih.gov It allows for the calculation of molecular properties by focusing on the electron density rather than the full wavefunction, offering a balance between accuracy and computational cost. rsc.orgnih.gov DFT calculations have been instrumental in elucidating the regioselectivity of various reactions, such as C-H functionalization. acs.orgacs.orgrsc.org
For instance, in the palladium-catalyzed C-H arylation of quinoline N-oxides, DFT studies have provided insights into the electronic, steric, and solvation effects that determine site selectivity. acs.org These calculations can map out the entire reaction pathway, identifying key intermediates and transition states. In the Ir(III)-catalyzed amidation of quinoline N-oxide, DFT calculations revealed that the high activation energy for C2-amidation makes it kinetically unfavorable, explaining the observed exclusive C8-amidation. acs.orgacs.org This was attributed to the significant stability of a 5-membered amido insertion intermediate at the C8 position. acs.orgacs.org
Furthermore, DFT has been employed to understand the divergence in reaction outcomes based on the catalyst used. For example, while Pd(II) acetate (B1210297) in acetic acid typically favors C2 activation of quinoline N-oxides, Pd(II) chloride can catalyze C8 activation. rsc.org DFT studies have shown that this difference arises from the formation of distinct metallacycle intermediates. rsc.org The turnover-determining transition state for C8 activation was found to be significantly lower in energy than that for C2 activation under these conditions, consistent with experimental observations. rsc.org
The predictive power of DFT is also utilized to understand the role of additives and solvents in directing reaction pathways. acs.orgacs.org For example, the role of acetic acid in both C-H activation and protodemetalation steps has been demonstrated through computational modeling. acs.org
Elucidation of Reaction Mechanisms and Intermediates
Understanding the step-by-step process of a chemical reaction, including the identification of transient intermediates, is crucial for controlling and optimizing synthetic outcomes. For quinoline N-oxides, a variety of reaction mechanisms have been elucidated through a combination of experimental and computational studies.
Detailed C-H Activation Pathways (e.g., C-H bond cleavage, electrophilic attack)
The direct functionalization of C-H bonds in quinoline N-oxides is a highly sought-after transformation in organic synthesis. nih.gov The N-oxide group plays a crucial role in these reactions, often acting as a directing group to achieve regioselectivity. acs.org
One of the well-studied pathways is the metal-catalyzed C-H activation. acs.org For instance, in palladium-catalyzed reactions, the mechanism often involves the formation of a palladacycle intermediate. rsc.org DFT studies on the Pd(II)Cl2-catalyzed reaction of quinoline N-oxide with benzaldehyde (B42025) have shown that C-H activation can occur at either the C2 or C8 position. rsc.org The C8 activation proceeds through a σ-metallacycle with a C(8)–H–Pd(II) agostic interaction, while C2 activation involves an η3-QO complex. rsc.org The calculated energy barriers for these pathways explain the experimentally observed preference for C8 functionalization under these specific conditions. rsc.org
In another example, the copper(I)-catalyzed 2-acetoxylation of quinoline N-oxides is proposed to proceed via a cross-dehydrogenative coupling (CDC) mechanism, where the C-H bond is activated. rsc.org The reaction of quinoline N-oxides with arylzinc reagents in the presence of TFAA is suggested to involve a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net
Metal-free C-H functionalization pathways have also been explored. For example, the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles is proposed to initiate with a nucleophilic attack of the N-oxide on the sulfonyl group. beilstein-journals.org This leads to the formation of a triazolyl anion which then attacks the electrophilic C2 position of the quinoline N-oxide, resulting in the final product after rearomatization. beilstein-journals.org
Cycloaddition Reaction Mechanisms (e.g., [3+2] dipolar cycloaddition, tandem processes)
Quinoline N-oxides can participate in various cycloaddition reactions, providing access to complex heterocyclic structures. The N-oxide moiety can act as a 1,3-dipole, enabling [3+2] dipolar cycloaddition reactions.
For instance, the reaction of quinoline N-oxides with 1,4-diyn-3-ones can proceed through a cascade reaction involving a [3+2] cycloaddition, followed by ring-opening and O-arylation to form 3-(2-quinolyl)chromones. researchgate.net The mechanism of photochemical dearomative para-cycloaddition of quinolines with alkenes has been studied in detail, revealing a stepwise radical cycloaddition mechanism initiated by triplet-triplet energy transfer to a Lewis acid-activated quinoline. nih.gov
Tandem processes involving cycloadditions have also been developed. A notable example is the synthesis of 3-heteroaryl chromones from quinoline N-oxides and ynones, which proceeds via a tandem [3+2] cycloaddition/ring-opening/O-arylation sequence. researchgate.net These reactions showcase the versatility of quinoline N-oxides as building blocks in the construction of diverse molecular architectures.
Oxidative Reaction Mechanisms Involving the N-Oxide Group
The N-oxide group in quinoline N-oxides is inherently oxidizing and can participate in a variety of oxidative reactions. thieme-connect.de This reactivity is often harnessed in metal-catalyzed processes where the N-oxide serves as an internal oxidant.
In many C-H functionalization reactions, the N-oxide group is ultimately removed in a deoxygenative process. beilstein-journals.org For example, in the Pd(II)-catalyzed C-H activation reactions, the catalytic cycle often involves the oxidation of Pd(II) to Pd(IV), with the N-oxide acting as the oxidant, followed by reductive elimination to regenerate the Pd(II) catalyst. rsc.org
Analysis of Key Intermediates
The reactions of quinoline N-oxides often proceed through a variety of transient species that dictate the final product. Understanding these intermediates is fundamental to controlling the reaction outcomes.
Reissert-type Intermediates: In what is known as the Reissert reaction, quinolines react with an acid chloride and potassium cyanide to form 1-acyl-2-cyano-1,2-dihydroquinolines, or Reissert compounds. wikipedia.orgrsc.org These intermediates are valuable in synthetic chemistry as they can be hydrolyzed to yield quinaldic acids. wikipedia.org While the classic Reissert reaction involves quinoline itself, the principles can be extended to substituted quinoline N-oxides. The formation of Reissert-type intermediates from 6-Chloro-2-methylquinoline (B1360239) N-oxide would involve the initial activation of the N-oxide, followed by the addition of a nucleophile (like cyanide) to the C2 position. The presence of the chloro and methyl groups can influence the stability and subsequent reactivity of these intermediates.
Nitrenoid Intermediates: In certain metal-catalyzed reactions, particularly amidation, the formation of metal-nitrenoid intermediates is proposed. acs.orgacs.org For instance, in the iridium(III)-catalyzed amidation of quinoline N-oxide, a nitrenoid intermediate is generated through the denitrogenation of an azide (B81097) reagent. acs.orgacs.org This highly reactive species then inserts into a C-H bond of the quinoline ring. Computational studies suggest that the formation and stability of these nitrenoid intermediates are critical in determining the regioselectivity of the amidation, favoring the C8 position in some cases. acs.orgacs.org
Quinolyl Enolonium Ions: A more recent area of investigation involves the generation of quinolyl enolonium ions as key electrophilic intermediates. These species can be formed through the activation of quinoline N-oxides, for example, by reaction with acetic anhydride (B1165640), leading to a Claisen-type rearrangement. lew.ro Another pathway to enolonium ions is through the Brønsted acid-catalyzed addition of quinoline N-oxides to ynamides, which then undergo an intramolecular Friedel-Crafts-type reaction. researchgate.net The electrophilicity of the enolonium ion at the α-position drives subsequent reactions with nucleophiles. nih.gov
Analysis of Electronic and Steric Effects on Reactivity and Site Selectivity
The substituents on the quinoline N-oxide ring, in this case, a chloro group at the 6-position and a methyl group at the 2-position, exert significant electronic and steric influences on the molecule's reactivity and the preferred site of chemical modification.
The reactivity of quinoline N-oxides is a delicate balance of electronic and steric factors. The N-oxide group itself activates the quinoline ring, particularly at the C2 and C8 positions, making them susceptible to nucleophilic attack or C-H functionalization. acs.orgrsc.orgnih.gov
Electronic Effects:
Electron-donating groups on the quinoline ring generally accelerate reactions that involve an electrophilic attack on the ring, such as H/D exchange and some arylation reactions. acs.org For instance, in palladium-catalyzed C8-arylation, electron-donating substituents at the 5- and 6-positions increase the reaction rate, indicating a buildup of positive charge in the transition state. acs.org The methyl group at the C2 position in 6-Chloro-2-methylquinoline N-oxide is an electron-donating group and would be expected to enhance reactivity at certain positions.
Electron-withdrawing groups , like the chloro group at the C6 position, can have the opposite effect, decreasing the nucleophilicity of the ring. However, they can also stabilize intermediates in other reaction types. In the deoxygenative C2-heteroarylation, both electron-rich and halogenated quinoline N-oxides were found to be viable substrates, indicating the complexity of these effects. nih.govbeilstein-journals.org
Steric Effects:
The 2-methyl group can sterically hinder reactions at the C2 position. This steric hindrance can be a determining factor in the site selectivity of a reaction. For example, while many reactions of quinoline N-oxides favor the C2 position, the presence of a substituent at C2 can direct reactions to the C8 position. acs.orgrsc.org However, some reactions, like the deoxygenative alkynylation under ball milling conditions, tolerate steric hindrance well. acs.org
Substituents at other positions can also exert steric effects. For instance, in the intermolecular amidation of quinoline N-oxides, steric hindrance from substituents on the quinoline ring was observed to reduce reaction efficiency. organic-chemistry.org
The interplay of these effects is crucial. For example, in palladium-catalyzed C-H arylation, the choice of solvent and catalyst can dramatically alter the C8/C2 selectivity, highlighting the subtle balance between electronic and steric control. acs.org
Thermodynamic and Kinetic Studies of N-Oxide Transformations
Thermodynamic and kinetic studies provide quantitative data on the energetics and rates of chemical reactions involving quinoline N-oxides, offering deeper mechanistic understanding.
N-O Bond Dissociation Energy Calculations
The nitrogen-oxygen (N-O) bond in quinoline N-oxides is a key functional group, and its cleavage is central to many of their reactions. The bond dissociation energy (BDE) of this bond is a measure of its strength.
| Compound | N-O Bond Dissociation Energy (kcal/mol) | Method |
| Pyridine (B92270) N-oxide | 63.3 ± 0.5 | Experimental thieme-connect.dewayne.edu |
| Trimethylamine (B31210) N-oxide | 56.7 ± 0.9 | Calculated wayne.edu |
| Triethylamine N-oxide | 59.0 ± 0.8 | Calculated wayne.edu |
This table presents a selection of N-O bond dissociation energies for related N-oxides to provide context.
Energy Barrier Analysis and Rate-Determining Steps
In the context of quinoline N-oxide transformations, several key findings have emerged from such studies:
C-H Activation: In many metal-catalyzed C-H functionalization reactions, the C-H bond activation step is often turnover-limiting. acs.org For example, in the palladium-catalyzed C8-arylation of quinoline N-oxides, kinetic isotope effect data and Hammett studies point to C8 cyclopalladation as the rate-determining step. acs.org
Denitrogenation: In reactions involving azides, such as the Ir(III)-catalyzed amidation, the denitrogenation step (loss of N₂) to form a nitrenoid intermediate can be the turnover-limiting step. acs.org
Energy Barriers and Regioselectivity: Computational studies have shown that the energy barriers for reaction at different positions of the quinoline ring can be significantly different, thus explaining the observed regioselectivity. For instance, in the Ir(III)-catalyzed amidation, the calculated activation energy for C2-amidation is much higher than for C8-amidation, making the C2 pathway kinetically inaccessible under the reaction conditions. acs.orgacs.org This difference is attributed to the relative stability of the amido insertion intermediates. acs.orgacs.org Similarly, in Pd(II)Cl₂-catalyzed C-H activation, the energy barrier for C8 activation is significantly lower than for C2 activation. rsc.org
| Reaction | Proposed Rate-Determining Step | Activation Energy (Example) |
| Pd-catalyzed C8-Arylation | C8 Cyclopalladation | - |
| Ir(III)-catalyzed C8-Amidation | Denitrogenation | ~20.7 kcal/mol (for nitrenoid formation) acs.org |
| Pd(II)Cl₂-catalyzed C8-Activation | C8-H activation | ~17 kcal mol⁻¹ rsc.org |
This table summarizes key findings from kinetic and computational studies on related quinoline N-oxide reactions.
Applications of 6 Chloro 2 Methylquinoline N Oxide As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Functionalized Quinoline (B57606) Derivatives
The N-oxide group in 6-chloro-2-methylquinoline (B1360239) N-oxide activates the C2 and C8 positions of the quinoline ring, making them susceptible to various functionalization reactions. researchgate.net This has been widely exploited to introduce a variety of substituents, leading to a broad spectrum of functionalized quinoline derivatives. nih.govorganic-chemistry.orgnih.govnih.gov
The introduction of halogen atoms, particularly at the C2 position, is a common transformation of quinoline N-oxides. For instance, 6-chloro-2-methylquinoline N-oxide can be converted to 2,6-dichloro-2-methylquinoline by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov A novel method for the regioselective C2-chlorination of heterocyclic N-oxides using triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (Cl₃CCN) has also been developed, offering a highly efficient and selective approach. researchgate.net
Alkylation of quinoline N-oxides can be achieved through various methods. researchgate.net A catalyst and solvent-free method for the hydroxyheteroarylation of olefins with quinoline N-oxides provides a direct route to quinoline-substituted α-hydroxy carboxylic derivatives. rsc.org This reaction is characterized by high atom economy and mild conditions. Another approach involves the visible light-induced, catalyst-free deaminative C2 alkylation of heterocyclic N-oxides using Katritzky salts. chemrxiv.org
Table 1: Examples of Halogenated and Alkylated Quinoline Derivatives from this compound
| Derivative | Reagents and Conditions | Reference |
| 2,6-dichloro-2-methylquinoline | POCl₃, reflux | nih.gov |
| C2-chloro derivatives | PPh₃/Cl₃CCN | researchgate.net |
| Quinoline-substituted α-hydroxy carboxylic derivatives | Olefins, catalyst/solvent-free | rsc.org |
| C2-alkylated quinolines | Katritzky salts, visible light | chemrxiv.org |
The C2 position of quinoline N-oxides is also amenable to amination and amidation reactions. researchgate.net Direct amination can be achieved using various aminating agents. For example, 2-aminoquinoline (B145021) derivatives can be synthesized through an activating agent-promoted deoxygenative amination. researchgate.net The synthesis of 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, a potential antileishmanial agent, highlights the utility of aminated quinoline derivatives. nih.gov
Amidation at the C2 position has also been reported. A three-step procedure involving N-oxidation, C2-amidation, and a subsequent nucleophilic aromatic substitution (SNAr) reaction at the C4 position has been used to synthesize N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. researchgate.net Furthermore, a copper-catalyzed carbamoylation of quinoline N-oxides with hydrazinecarboxamides offers a direct route to C2-carbamoyl derivatives. nih.gov
Table 2: Examples of Aminated and Amidated Quinoline Derivatives
| Derivative | Synthetic Approach | Reference |
| 2-Aminoquinolines | Activating agent-promoted deoxygenative amination | researchgate.net |
| 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide | Multi-step synthesis | nih.gov |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | N-oxidation/C2-amidation/C4 SNAr sequence | researchgate.net |
| C2-Carbamoyl quinoline N-oxides | Copper-catalyzed carbamoylation with hydrazinecarboxamides | nih.gov |
The introduction of sulfur-containing functional groups onto the quinoline scaffold is another important application of this compound. Deoxygenative C2-sulfonylation of quinoline N-oxides is a key method for preparing 2-sulfonylquinolines. researchgate.net A mild and efficient protocol for this transformation utilizes sulfonyl chlorides in the presence of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH) under transition-metal-free conditions. nih.gov Another method involves the use of zinc dust with sulfonyl chlorides in water, assisted by ultrasound. nih.gov
Thiolation to form quinoline-2-thiones can be achieved through a regioselective deoxygenative C-H functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride (B1165640). organic-chemistry.org This metal-free method provides good to high yields and tolerates various functional groups. organic-chemistry.org
Table 3: Synthesis of Sulfonylated and Thiolated Quinoline Derivatives
| Product Type | Reagents and Conditions | Key Features | Reference |
| 2-Sulfonylquinolines | RSO₂Cl, CS₂/Et₂NH | Transition-metal-free, mild conditions | nih.gov |
| 2-Sulfonylquinolines | Sulfonyl chloride, Zn-dust, water, ultrasound | Greener process | nih.gov |
| Quinoline-2-thiones | Thiourea, triflic anhydride | Metal-free, high regioselectivity | organic-chemistry.org |
Beyond simple functionalization, the reactivity of this compound can be harnessed for more complex skeletal modifications. For instance, the synthesis of 11H-indolo[3,2-c]quinoline derivatives, which have shown cytotoxic activity, often starts from substituted quinolines. The inherent reactivity of the N-oxide can be a strategic element in building such fused heterocyclic systems. Additionally, the synthesis of quinoline-2-thiol (B7765226) derivatives, which exist in tautomeric equilibrium with quinoline-2(1H)-thione, opens avenues for creating fluorescent sensors for various analytes. researchgate.net
Role in Cascade and Multicomponent Reactions
The activated nature of this compound makes it an excellent substrate for cascade and multicomponent reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. These reactions are advantageous for building molecular complexity rapidly. While specific examples starting directly from this compound are not extensively detailed in the provided context, the general reactivity of quinoline N-oxides suggests their suitability for such transformations. For instance, metal-free domino one-pot protocols for quinoline synthesis have been developed, and the principles can be extended to functionalized quinoline N-oxides. nih.gov The development of cascade reactions involving quinoline N-oxides is an active area of research. iipseries.org
Development of Novel Reagents and Catalytic Systems Leveraging N-Oxide Reactivity
The N-oxide group not only activates the quinoline ring for functionalization but can also act as a directing group or a ligand in catalytic processes. researchgate.net The development of catalytic systems that leverage the unique reactivity of N-oxides is a growing field. For example, palladium(II) catalysts have been shown to catalyze the regioselective C-H activation of quinoline N-oxides at either the C2 or C8 position, depending on the specific palladium salt and reaction conditions. rsc.org This allows for controlled functionalization at different positions of the quinoline core.
Furthermore, heteroaromatic N-oxides are used as catalysts in both metal-free and metal-catalyzed reactions due to their dual nature as electron-withdrawing activators and electron-pair donors. mdpi.com The synthesis of novel reagents and ligands based on the quinoline N-oxide scaffold can lead to the development of new catalytic transformations with enhanced efficiency and selectivity. researchgate.netnih.govorganic-chemistry.orgiipseries.org
Application in "Turn-On" Fluorescent Probes for Chemical Sensing
Following a comprehensive review of available scientific literature, there is no documented evidence of This compound being utilized as a synthetic intermediate in the development of "turn-on" fluorescent probes for chemical sensing.
Therefore, detailed research findings, mechanisms of action, and performance data for "turn-on" fluorescent probes based on This compound are not available in the public domain.
Future Directions and Emerging Trends in Quinoline N Oxide Research
Development of More Sustainable and Environmentally Benign Synthetic Methods
The synthesis of quinoline (B57606) N-oxides and their subsequent functionalization are undergoing a green revolution, with a strong emphasis on developing methods that are more sustainable and environmentally friendly.
Metal-Free Synthesis: A significant trend is the move away from transition-metal-catalyzed reactions to metal-free alternatives. This shift is motivated by the desire to reduce costs, minimize toxic metal residues in products, and simplify purification processes. Recent research has demonstrated the successful metal-free, regioselective C-3 nitration of quinoline N-oxides using tert-butyl nitrite (B80452) as both the nitro source and oxidant. rsc.org This method is noted for its eco-friendliness and scalability. rsc.org Another example is the metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, which proceeds under mild conditions with high efficiency. nih.govbeilstein-journals.org Furthermore, metal-free cross-coupling reactions of quinoline N-oxides with boronic acids have been developed, offering a novel, reagent-less approach to 2-substituted quinolines. acs.org The C8–H functionalization of quinoline N-oxides with ynamides has also been achieved without metals, using a Brønsted acid-catalyzed intramolecular Friedel–Crafts-type reaction. rsc.org
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for green chemistry, and its application to quinoline N-oxide chemistry is a growing area of interest. researchgate.net An efficient and unconventional photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.orgresearchgate.net This method is reagent-free, highly atom-economical, and uses a low catalyst loading, making it a greener alternative to conventional methods. rsc.orgresearchgate.net The reaction is presumed to proceed through a photocatalytic intramolecular oxygen transfer from the N-1 to the C-2 position via a three-membered oxaziridine (B8769555) ring intermediate. researchgate.net Additionally, a visible-light-induced, catalyst-free deaminative C-2 alkylation of heterocyclic N-oxides using Katritzky salts has been reported, further expanding the toolkit of sustainable synthetic methods. chemrxiv.org The development of visible light-sensitive photocatalysts is a key aspect of this research, aiming to improve the utilization of solar energy. dechema.de
Table 1: Comparison of Sustainable Synthetic Methods for Quinoline N-oxide Derivatives
| Method | Key Features | Advantages | Example Reaction |
|---|---|---|---|
| Metal-Free Nitration | Uses tert-butyl nitrite as nitro source and oxidant. rsc.org | Eco-friendly, high regioselectivity, scalable. rsc.org | C-3 nitration of quinoline N-oxides. rsc.org |
| Metal-Free Heteroarylation | Reaction with N-sulfonyl-1,2,3-triazoles. nih.govbeilstein-journals.org | Mild conditions, high efficiency, step-economical. nih.gov | Deoxygenative C2-heteroarylation. nih.gov |
| Photocatalytic Synthesis of Quinolones | Visible light, low catalyst loading. rsc.orgresearchgate.net | Reagent-free, atom-economical, greener alternative. rsc.orgresearchgate.net | Quinoline N-oxides to quinolin-2(1H)-ones. rsc.orgresearchgate.net |
| Visible-Light Deaminative Alkylation | Catalyst-free, uses Katritzky salts. chemrxiv.org | Mild, efficient, EDA-driven. chemrxiv.org | C-2 alkylation of quinoline N-oxides. chemrxiv.org |
Exploration of New Reactivity Modes and Transformative Reactions
Researchers are actively exploring novel ways to harness the reactivity of the quinoline N-oxide scaffold to forge new chemical bonds and construct complex molecules.
The N-oxide group is a versatile handle that can direct a wide range of transformations, including oxidations, deoxygenations, nucleophilic additions, and cycloadditions. rsc.org Recent advancements have focused on deoxygenative functionalizations, where the N-oxide is not only a directing group but also participates in the reaction, leading to the formation of the desired product without the need for a separate deoxygenation step. nih.gov An example of this is the deoxygenative C2-heteroarylation, which provides a step-economical route to α-triazolylquinolines. nih.gov
New reactivity modes are also being uncovered through the use of different coupling partners and reaction conditions. For instance, the direct C–H alkenylation of quinoline N-oxides is a strategy being explored for the synthesis of new C–C bonds. rsc.org A novel N-oxide-induced Ugi reaction has been developed, where the quinoline N-oxide replaces the traditional carboxylic acid component, leading to the rapid synthesis of quinoline-C2-amino amides. acs.org This highlights the potential of quinoline N-oxides to participate in multicomponent reactions, offering a pathway to molecular complexity in a single step.
Advanced Computational Modeling for Precise Reaction Design and Prediction
Computational chemistry is becoming an indispensable tool in the study of quinoline N-oxide reactivity, enabling a deeper understanding of reaction mechanisms and facilitating the design of more efficient and selective transformations.
Semi-empirical molecular orbital methods, such as PM3, have been used to study the reaction mechanisms of benzo[x]quinoline N-oxides, for example, in their reaction with methylsulfinyl carbanion. nih.gov By calculating the Gibbs free energy of activation, it is possible to predict whether a reaction will proceed via methylation or liberation of the N-oxide group. nih.gov
More advanced computational studies are being employed to investigate the role of noncovalent interactions in controlling the selectivity of reactions, such as the Rh(III)-catalyzed C–H activation of arylnitrones with alkynes. acs.org These computational models can provide detailed insights into the transition states and intermediates, which is crucial for rational catalyst design and the prediction of reaction outcomes. The ability to model complex reaction pathways will be instrumental in developing new, highly selective transformations for quinoline N-oxides.
Integration with Modern Synthetic Technologies
The integration of modern synthetic technologies like flow chemistry and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of reactions involving quinoline N-oxides.
Flow Chemistry: Continuous-flow systems offer several advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and scalability. youtube.com These features are particularly beneficial for highly exothermic or fast reactions. The on-demand generation of reactive intermediates can also be safely managed in a flow setup. youtube.com For instance, a continuous-flow photoisomerization–cyclization process has been developed for the synthesis of quinolines, demonstrating the potential of this technology for efficient and scalable production. thieme-connect.de
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, using miniaturized reaction formats. acs.orgyoutube.combohrium.com This technology is a powerful tool for reaction optimization and the discovery of new methodologies. youtube.com By systematically varying parameters such as catalysts, solvents, and reagents, researchers can quickly identify optimal conditions for a desired transformation. acs.org HTE has been used to optimize photochemical reactions, including the methylation of quinoline, by screening various photocatalysts and solvents in a 96-well plate format. acs.org The large datasets generated from HTE are also highly suitable for training machine learning algorithms, which can further accelerate the discovery of new reactions and molecular structures. youtube.com
Table 2: Impact of Modern Synthetic Technologies on Quinoline N-oxide Research
| Technology | Key Advantages | Application in Quinoline Chemistry |
|---|---|---|
| Flow Chemistry | Enhanced safety, precise control, scalability, on-demand generation of intermediates. youtube.com | Continuous-flow synthesis of quinolines via photoisomerization–cyclization. thieme-connect.de |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions, miniaturization, data-rich experimentation. acs.orgyoutube.combohrium.com | Optimization of photochemical reactions of quinolines, library synthesis for drug discovery. acs.orgyoutube.com |
Design of Complex Architectures Utilizing N-Oxide Functionality
The unique electronic and steric properties of the N-oxide group are being increasingly exploited in the design and synthesis of complex molecular architectures. wiley-vch.de The N-oxide can act as a coordinating ligand for metal centers, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs). For example, the molecular structure of (quinoline-N-oxide)₂[Mo(η²-O₂)₂O] has been characterized, showcasing the coordinating ability of the quinoline N-oxide ligand. researchgate.net
Furthermore, the N-oxide functionality can be used as a strategic element in the construction of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and π–π stacking. researchgate.net These complex architectures are of interest for their potential applications in materials science, catalysis, and molecular recognition. The ability to precisely control the assembly of molecules is a key goal in modern chemistry, and the versatile nature of the quinoline N-oxide moiety makes it a valuable component in this endeavor.
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-methylquinoline N-oxide, and what experimental conditions optimize yield?
Methodological Answer: The synthesis of quinoline derivatives typically involves classical protocols such as the Skraup, Friedländer, or Gould–Jacob reactions. For halogenated variants like this compound, transition metal-catalyzed reactions or green chemistry approaches (e.g., ionic liquid-mediated synthesis) are recommended to enhance regioselectivity and reduce byproducts . A two-step procedure may involve:
Chlorination : Introduce chlorine at the 6-position using POCl₃ or SOCl₂ under reflux.
N-Oxidation : Treat the chlorinated quinoline with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–25°C.
Yield optimization requires strict control of temperature, stoichiometry, and purification via column chromatography. Structural analogs like 4-Chloro-2-methylquinoline-6-carboxylic acid have been synthesized similarly, achieving >80% purity .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: Key techniques include:
- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is preferred for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
- IR : Confirm N-oxide functional groups via absorption bands near 1250–1300 cm⁻¹ (N–O stretch).
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.
Data should be cross-validated with computational methods (e.g., DFT calculations) to resolve ambiguities .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation or moisture absorption.
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for halogenated waste .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) fingerprinting predict the mutagenicity of aromatic N-oxides like this compound?
Methodological Answer: SAR fingerprinting involves:
Substructure identification : Generate hierarchical substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) from public/proprietary databases .
Mutagenicity assessment : Cross-reference with Ames test data. For example, quindioxin subclasses show strong mutagenic alerts, while general aromatic N-oxides exhibit lower risk .
Model integration : Incorporate alerts into expert systems like Leadscope for predictive accuracy. Note that this compound may require subclass-specific validation due to conflicting data on N-oxide mutagenicity .
Q. What advanced analytical methods enable quantification of N-oxides in complex biological matrices?
Methodological Answer:
- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
- On-line SPE : Minimize manual cleanup; employ hydrophilic-lipophilic balance (HLB) cartridges for plant or tissue extracts .
- Calibration : Achieve linearity (r² > 0.99) with a range of 10–300 µg/kg. LOD/LOQ should be validated using S/N ratios > 3 and > 10, respectively .
Q. How do transporters influence the cellular uptake of N-oxides, and what experimental models validate this?
Methodological Answer:
- In vitro models : Use HepG2 or Huh7 liver carcinoma cells. OCT1-deficient HEK293 cells can rule out transporter dependence .
- In vivo models : Compare wild-type and Oct1-knockout mice. Plasma and hepatic concentrations of sorafenib N-oxide showed no OCT1 dependence, suggesting alternative transporters (e.g., OATP1B1) may mediate uptake .
- Kinetic assays : Measure uptake rates at 37°C vs. 4°C to distinguish active transport from passive diffusion.
Q. How does the N-oxide group influence redox stability under physiological conditions?
Methodological Answer:
- Oxidative stress assays : Expose the compound to H₂O₂ (100 µM) or cytochrome P450 enzymes (e.g., CYP3A4) to simulate metabolic conditions.
- Reduction studies : Use ascorbic acid or glutathione to assess N-oxide → amine conversion. Monitor via HPLC .
- Stability profiling : Store at pH 2–9 and 25–40°C for 48 hours. Quinoline N-oxides generally degrade faster in acidic/basic conditions .
Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?
Methodological Answer:
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters improve accuracy for chlorine atoms .
- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and PLATON alerts for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
